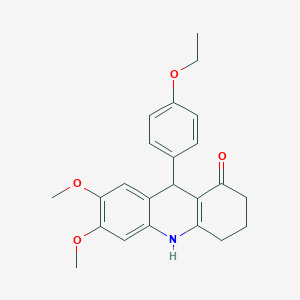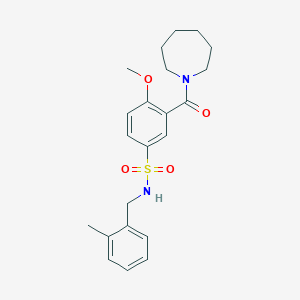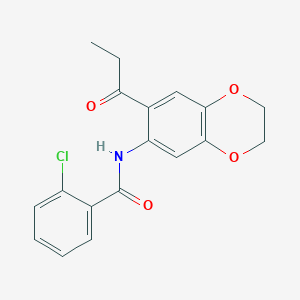![molecular formula C17H15N3O2 B15153677 ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate](/img/structure/B15153677.png)
ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate typically involves the following steps:
Formation of the Diazenyl Intermediate: The synthesis begins with the formation of the diazenyl intermediate. This is achieved by reacting an indole derivative with a diazonium salt under acidic conditions. The diazonium salt is usually prepared by treating an aromatic amine with nitrous acid.
Coupling Reaction: The diazenyl intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms the desired ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the indole moiety, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the diazenyl bridge to form the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzoate ester. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole or benzoate derivatives.
科学的研究の応用
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with multiple biological targets.
Medicine: Explored for its potential therapeutic applications. Indole derivatives have been studied for their anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. The unique structure of this compound makes it suitable for various industrial applications.
作用機序
The mechanism of action of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The diazenyl bridge can undergo reduction to form reactive intermediates that further interact with biological molecules. The exact molecular targets and pathways depend on the specific biological activity being investigated.
類似化合物との比較
Ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth and development. Unlike ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate, it does not contain a diazenyl bridge.
Tryptamine: A naturally occurring monoamine alkaloid. It lacks the benzoate ester and diazenyl bridge present in ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate.
Serotonin: A neurotransmitter derived from tryptophan. It has a simpler structure without the diazenyl bridge and benzoate ester.
The uniqueness of ethyl 4-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]benzoate lies in its combination of the indole moiety, diazenyl bridge, and benzoate ester, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
ethyl 4-(1H-indol-3-yldiazenyl)benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |
InChIキー |
DOJQGFNTKDCDON-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15153615.png)
![4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15153617.png)
![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)

![2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15153625.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15153645.png)
![4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153649.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B15153654.png)

![N-[4-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B15153682.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B15153689.png)
![5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153695.png)
